molecular formula C14H14N2O2S B297950 N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide

N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide

Cat. No. B297950
M. Wt: 274.34 g/mol
InChI Key: KNNBXFBLNXHSLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide, also known as MBBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound is a member of the benzothiazole family, which has been known to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell proliferation, migration, and invasion. In addition, N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. The antibacterial activity of N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide is believed to be due to its ability to disrupt the bacterial cell membrane, leading to cell death.
Biochemical and Physiological Effects:
N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide has been shown to exhibit a number of biochemical and physiological effects, including the inhibition of cancer cell proliferation, migration, and invasion, induction of apoptosis, and disruption of bacterial cell membranes. In addition, N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide has been shown to possess anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide is its broad-spectrum activity against cancer cells and bacteria. In addition, N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide has been shown to possess low toxicity and high selectivity towards cancer cells, making it a potentially safe and effective therapeutic agent. However, one of the limitations of N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide is its poor solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are a number of potential future directions for research on N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide. One area of interest is the development of novel formulations of N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide that can improve its solubility and bioavailability. In addition, further studies are needed to elucidate the mechanism of action of N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide and to identify potential molecular targets for its anticancer and antibacterial activities. Furthermore, the potential applications of N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide in the treatment of inflammatory diseases and other conditions warrant further investigation.

Synthesis Methods

The synthesis of N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide involves the reaction of 2-aminobenzenethiol with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then subjected to a cyclization reaction in the presence of a Lewis acid catalyst such as aluminum chloride. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. A number of studies have reported that N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide exhibits significant anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. In addition, N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide has also been shown to possess potent antibacterial activity against both gram-positive and gram-negative bacteria. Furthermore, N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide has been reported to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Product Name

N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide

Molecular Formula

C14H14N2O2S

Molecular Weight

274.34 g/mol

IUPAC Name

N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide

InChI

InChI=1S/C14H14N2O2S/c1-8(17)15-14-16-13-11-7-10(18-2)5-3-9(11)4-6-12(13)19-14/h3,5,7H,4,6H2,1-2H3,(H,15,16,17)

InChI Key

KNNBXFBLNXHSLZ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=NC2=C(S1)CCC3=C2C=C(C=C3)OC

Canonical SMILES

CC(=O)NC1=NC2=C(S1)CCC3=C2C=C(C=C3)OC

Origin of Product

United States

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